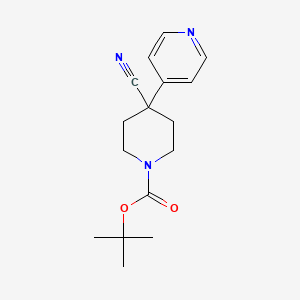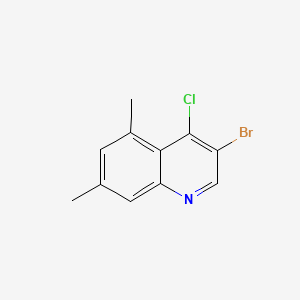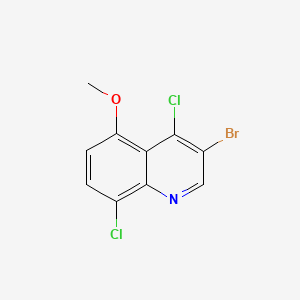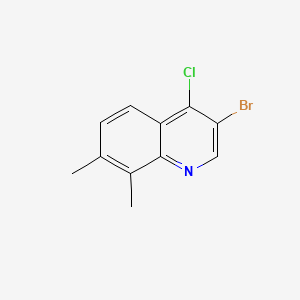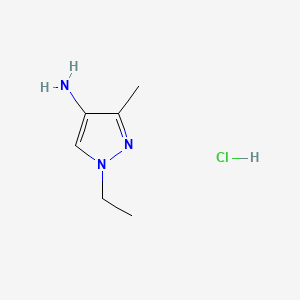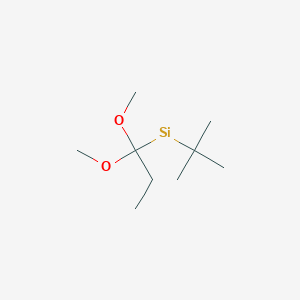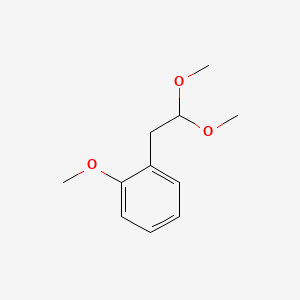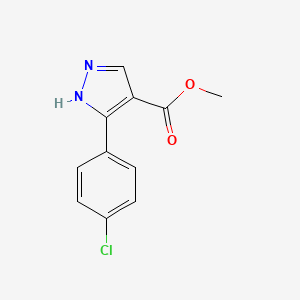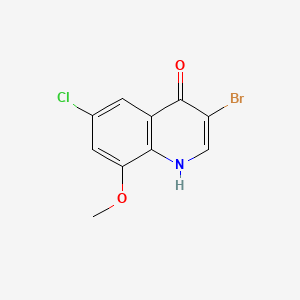
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline is a quinoline derivative with the molecular formula C10H7BrClNO2 This compound is known for its unique chemical structure, which includes bromine, chlorine, hydroxyl, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline typically involves multi-step organic reactions. One common method is the bromination and chlorination of 4-hydroxy-8-methoxyquinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst to achieve selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove halogen atoms or modify the quinoline ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized quinoline compounds.
Applications De Recherche Scientifique
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-hydroxy-8-methoxyquinoline
- 4-Bromo-8-methoxyquinoline
- 3-Bromo-4-chloro-6-methoxyquinoline
Uniqueness
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline is unique due to the presence of both bromine and chlorine atoms, along with hydroxyl and methoxy groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Propriétés
Numéro CAS |
1204810-80-9 |
|---|---|
Formule moléculaire |
C10H7BrClNO2 |
Poids moléculaire |
288.525 |
Nom IUPAC |
3-bromo-6-chloro-8-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-8-3-5(12)2-6-9(8)13-4-7(11)10(6)14/h2-4H,1H3,(H,13,14) |
Clé InChI |
FLEDCUKEXJAUDM-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1)Cl)C(=O)C(=CN2)Br |
Synonymes |
3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


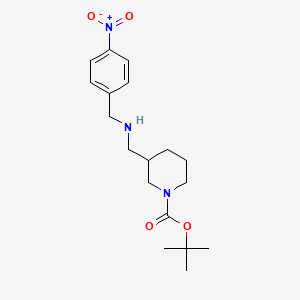
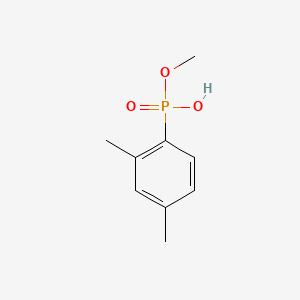
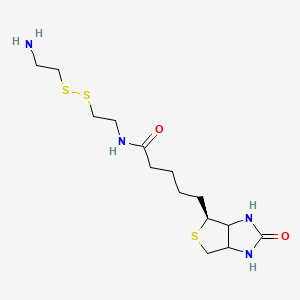

![1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride](/img/structure/B598589.png)
